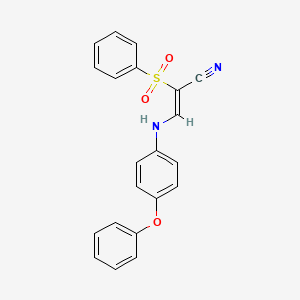
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Antimicrobial and Antifungal Activity
3-(1-((1-Isopropyl-1H-Imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one and its analogs have demonstrated significant antimicrobial and antifungal activities. For example, compounds synthesized from quinazolinone scaffolds, including 3-(1-((1-Isopropyl-1H-Imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, were tested against standard strains and showed notable biological activity (Anisetti & Reddy, 2012).
Potential Alzheimer’s Disease Treatment
Synthesized derivatives of this compound have been evaluated as potential drug candidates for the treatment of Alzheimer’s disease. For instance, a series of N-substituted derivatives were synthesized and showed inhibitory activity against the acetyl cholinesterase enzyme, which is relevant in Alzheimer's research (Rehman et al., 2018).
Antiulcer Properties
Studies have explored the antiulcer potential of quinazolin-4(3H)-one derivatives. These compounds were tested for antiulcer activity in various rat models, and some derivatives exhibited higher activity compared to standard treatments like omeprazole (Patil, Ganguly, & Surana, 2010).
Synthetic Cannabinoid Receptor Agonists
Some derivatives of this chemical structure have been characterized as synthetic cannabinoid receptor agonists (SCRAs). These compounds, including those with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine structures, have been extensively studied for their potential applications in forensic and clinical investigations (Brandt et al., 2020).
Antimicrobial Agents for Agricultural Pathogens
Some piperidine derivatives of this compound have been synthesized and evaluated for their effectiveness as antimicrobial agents against pathogens affecting tomato plants, demonstrating significant antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
properties
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14(2)22-11-18(21-12-22)28(26,27)23-9-5-6-15(10-23)24-13-20-17-8-4-3-7-16(17)19(24)25/h3-4,7-8,11-15H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUVJKGMNXMJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)
![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2628339.png)

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)